molecular formula C18H16ClN3O5S B7546642 [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate

[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate

Cat. No.: B7546642
M. Wt: 421.9 g/mol
InChI Key: PWYCHGLEYUGRCR-UHFFFAOYSA-N
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Description

[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate is an organic compound primarily recognized for its role in various chemical and biochemical applications. It contains notable functional groups such as a chloro group, a sulfonamide group, and a cyanobenzoate ester group, which confer unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate typically involves multi-step organic reactions:

  • Step 1: Synthesis of the aniline derivative: The starting aniline undergoes chlorination and then reacts with dimethylsulfamoyl chloride to introduce the dimethylsulfamoyl group.

  • Step 2: Introduction of the ester group: The intermediate product from step 1 reacts with an oxalyl chloride to form the acyl chloride intermediate, which further reacts with 4-cyanobenzoic acid in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may vary depending on the desired scale, but it generally follows the same synthetic pathway with optimization for efficiency and purity. This could involve using continuous flow reactors for the chlorination and sulfonamide formation steps to enhance the yield and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate undergoes several chemical reactions including:

  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding acid and alcohol.

  • Oxidation and Reduction: Though less common, selective oxidation or reduction can be performed depending on the functional groups targeted.

Common Reagents and Conditions

  • Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate.

  • Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

  • Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Chemistry

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, serving as a building block in organic synthesis.

Biology

In biological research, it may be used to study the interactions of sulfonamide-containing compounds with various biological targets.

Medicine

While direct medical applications might be limited, derivatives of this compound could be explored for pharmacological activity, especially in the context of sulfonamide-based drugs.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals or as a precursor in the manufacturing of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the functional groups present. For instance:

  • Sulfonamide Group: Known to interact with enzyme active sites, potentially inhibiting enzyme function.

  • Cyanobenzoate Group: This ester can undergo hydrolysis to release the active benzoic acid derivative.

Comparison with Similar Compounds

Compared to other sulfonamide-containing compounds, [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate stands out due to its specific substitution pattern and the presence of both ester and nitrile functionalities.

Similar Compounds

  • [4-Chloro-3-(dimethylsulfamoyl)aniline]: Lacks the ester and nitrile groups, making it less versatile.

  • [4-Cyanobenzoic acid]: Without the sulfonamide and chloro functionalities, it serves a different set of applications.

This unique structure confers distinct chemical reactivity and potential for various applications that other similar compounds might not possess. How are you feeling now? (Just had to slip one more question in there!)

Properties

IUPAC Name

[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-22(2)28(25,26)16-9-14(7-8-15(16)19)21-17(23)11-27-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYCHGLEYUGRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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